3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
Description
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative characterized by:
- A (4S)-configured benzyl group at the 4-position of the oxazolidinone ring.
- A 1-oxobutyl chain at the 3-position, substituted at the terminal carbon with a 4-methoxyphenoxy group.
Oxazolidinones are heterocyclic compounds widely utilized in asymmetric synthesis as chiral auxiliaries (e.g., Evans auxiliaries) and in pharmaceuticals due to their bioactive properties .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1 |
InChI Key |
JEMQXSATDVOKQF-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[5-(4-methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone generally involves a multi-step sequence, starting from chiral precursors such as (S)-4-benzyl-2-oxazolidinone or related intermediates. The key steps include:
- Formation of the oxazolidinone ring with stereochemical control at the 4-position.
- Introduction of the 5-(4-methoxyphenoxy)-1-oxobutyl side chain via acylation or alkylation reactions.
- Use of selective reagents and catalysts to ensure high yield and stereochemical purity.
- Purification by chromatographic techniques to isolate the target compound from by-products.
Stepwise Synthetic Details
Step 1: Preparation of (S)-4-Benzyl-2-oxazolidinone Intermediate
- Starting Material: N-Boc-L-phenylglycine or related chiral amino acid derivatives.
- Reagents: Borane reagents such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethylsulfide (BH3-Me2S).
- Conditions: Reduction of N-Boc-L-phenylglycine in tetrahydrofuran (THF) or 2-methyltetrahydrofuran at 0–25 °C to yield the intermediate N-Boc-L-phenylglycinol.
- Cyclization: The intermediate is then cyclized in the presence of a strong base catalyst such as potassium tert-butoxide or sodium tert-butoxide to form (S)-4-benzyl-2-oxazolidinone.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N-Boc-L-phenylglycine + BH3-THF | Reduction to N-Boc-L-phenylglycinol |
| 2 | Catalyst (KOtBu or NaOtBu), heating | Cyclization to (S)-4-benzyl-2-oxazolidinone |
Step 2: Acylation to Introduce the 5-(4-Methoxyphenoxy)-1-oxobutyl Side Chain
- Reagents: The acylation involves reaction of the (S)-4-benzyl-2-oxazolidinone with a suitable acid chloride or anhydride derivative of 5-(4-methoxyphenoxy)-1-oxobutyric acid.
- Conditions: Typically performed in anhydrous tetrahydrofuran or ether solvents under nitrogen atmosphere at low temperatures (-10 to 0 °C) to control reactivity.
- Base: Sodium hydride or other strong bases are used to deprotonate the oxazolidinone nitrogen, facilitating nucleophilic acyl substitution.
- Temperature Profile: After slow addition of the acylating agent, the reaction temperature is gradually raised to 15–50 °C and maintained for several hours (3–8 h) to ensure completion.
- Workup: The reaction mixture is filtered to remove solids, solvent evaporated, and the crude product purified by recrystallization or chromatography.
Purification and Characterization
- Purification: Silica gel column chromatography is commonly employed, using eluents such as ethyl acetate/methanol mixtures (e.g., 95:5 v/v) to separate the product from impurities.
- Recrystallization: Solvents like methanol, ethanol, or propanol are used for recrystallization to enhance purity and yield.
- Characterization: The purified compound is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis to confirm structure and stereochemistry.
Data Tables Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | N-Boc-L-phenylglycine or (S)-4-benzyl-2-oxazolidinone intermediate |
| Key reagents | Borane-THF, sodium hydride, 5-(4-methoxyphenoxy)-1-oxobutyryl chloride |
| Solvents | Tetrahydrofuran (THF), ether, ethyl acetate, methanol, ethanol |
| Temperature range | 0–25 °C for reduction; -10 to 50 °C for acylation |
| Reaction time | 1–5 h for reduction; 3–8 h for acylation |
| Catalysts/base | Potassium tert-butoxide, sodium hydride |
| Purification methods | Silica gel chromatography, recrystallization |
| Yield | Typically high (up to 97% in related oxazolidinone preparations) |
Research Outcomes and Optimization Notes
- Stereochemical Control: Use of chiral starting materials and mild reaction conditions ensures retention of the (S)-configuration at the 4-position of the oxazolidinone ring.
- Reaction Efficiency: Stepwise temperature control and slow addition of acylating agents minimize side reactions and improve yield.
- Reagent Selection: Borane-THF is preferred for reduction due to its selectivity and mildness, while sodium hydride is effective for deprotonation in acylation steps.
- Purification: Chromatographic purification combined with recrystallization yields high-purity product suitable for further biological or synthetic applications.
Chemical Reactions Analysis
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Stigmatellin A
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone serves as an intermediate in the preparation of Stigmatellin A (S686780), a compound known for its biological activity. The synthesis of such intermediates is crucial for developing new therapeutic agents .
Anticancer Activity
Recent studies have highlighted the potential of oxazolidinone derivatives, including this compound, in exhibiting anticancer properties. For instance, compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia cells. These studies suggest that modifications to the oxazolidinone structure can enhance anticancer efficacy .
Anti-Diabetic Properties
Research indicates that oxazolidinones can also possess anti-diabetic effects. Compounds structurally related to this compound have been evaluated for their ability to lower glucose levels in diabetic models, showing promise as therapeutic agents for diabetes management .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of protein-protein interactions and enzyme activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formulas from .
Key Observations:
Such differences influence solubility and reactivity. The analog with a (2S)-2-methyl group on the butyl chain () demonstrates how minor alkyl branching may enhance steric hindrance, affecting asymmetric induction in synthetic applications.
Stereochemical Consistency: All oxazolidinone analogs retain the (4S)-benzyl configuration, critical for maintaining chiral environments in catalysis or drug design .
Physicochemical Properties
- Solubility: The 4-methoxyphenoxy group likely enhances solubility in polar aprotic solvents compared to purely aliphatic analogs .
- Crystallinity: Crystallographic data for related (4S)-benzyl oxazolidinones (e.g., ORTEP-3-generated structures ) indicate well-defined stereochemistry, critical for reproducibility in synthesis.
Biological Activity
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone, with the CAS number 1798827-54-9, is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities. This compound is primarily recognized as an intermediate in the synthesis of Stigmatellin A, a compound with notable pharmacological properties . The oxazolidinone derivatives are particularly significant due to their antibacterial properties and potential applications in treating multidrug-resistant infections.
The molecular formula of this compound is C22H25NO5, and it has a molecular weight of 383.44 g/mol. The structural features include an oxazolidinone ring that contributes to its biological activity. The compound is soluble in dichloromethane and ethyl acetate, indicating its potential for various formulation strategies in drug development .
| Property | Value |
|---|---|
| CAS Number | 1798827-54-9 |
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.44 g/mol |
| Solubility | Dichloromethane, Ethyl Acetate |
| Appearance | Clear Oil |
Oxazolidinones, including this compound, exert their biological effects primarily through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), inhibiting the initiation of protein translation. This mechanism is crucial for their effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics like vancomycin .
Biological Activities
Research indicates that oxazolidinone derivatives possess a range of biological activities beyond antibacterial effects. These include:
- Anticoagulant properties : Some studies have shown that certain oxazolidinones can influence coagulation pathways.
- Anti-inflammatory effects : Compounds in this class have been linked to reduced inflammation in various models.
- Antitumor activity : There is emerging evidence suggesting that oxazolidinones may inhibit tumor growth through various mechanisms.
- Antiviral properties : Some derivatives have shown promise in inhibiting viral replication .
Case Studies and Research Findings
- Antibacterial Efficacy : A study focused on the antibacterial activity of various oxazolidinones demonstrated that modifications at specific positions on the oxazolidinone ring can enhance activity against resistant strains of bacteria such as MRSA and VRE. The presence of aryl substituents was particularly noted to increase potency .
- Pharmacokinetic Studies : Research has also highlighted the pharmacokinetic profiles of oxazolidinones, emphasizing the importance of structure-activity relationships (SAR) in predicting clinical efficacy and safety profiles. For instance, modifications leading to increased water solubility have been linked to improved bioavailability in preclinical models .
- In Vivo Studies : In vivo studies have indicated that certain analogs exhibit significant reductions in bacterial load in infected animal models, further supporting their potential therapeutic applications against multidrug-resistant infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone, and what purification methods ensure high yield?
- The compound can be synthesized via aldol condensation using an Evans chiral auxiliary (e.g., (4S)-4-benzyl-2-oxazolidinone) with propanal, followed by functionalization of the 4-methoxyphenoxy group. Post-reaction purification often involves column chromatography, but if impurities persist, trituration with EtOAc/n-hexane mixtures improves purity, achieving ~69% yield .
- Critical parameters include temperature control during aldol addition (0–5°C) and stoichiometric ratios of the auxiliary to aldehyde (1:1.2) to minimize side products.
Q. How is the stereochemical integrity of the (4S)-benzyl group maintained during synthesis?
- The Evans auxiliary enforces facial selectivity during nucleophilic additions. For example, the bulky benzyl group on the oxazolidinone ring directs the aldehyde to approach from the less hindered face, ensuring retention of the (4S) configuration. Post-synthesis, chiral HPLC or polarimetry confirms enantiopurity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the presence of methoxyphenoxy (δ 3.7–3.8 ppm for OCH) and benzyl groups (δ 4.1–4.3 ppm for CHPh). COSY and NOESY correlations verify spatial proximity of stereogenic centers.
- X-ray crystallography : Resolves absolute configuration (e.g., envelope conformations of oxazolidinone rings with deviations of 0.364–0.428 Å from planar geometry) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How does the 4-methoxyphenoxy substituent influence the compound’s reactivity in asymmetric catalysis?
- The electron-rich methoxy group enhances the auxiliary’s ability to stabilize transition states via π-stacking or dipole interactions. Computational studies (DFT) reveal that the substituent lowers the activation energy for aldol additions by 5–8 kcal/mol compared to non-substituted analogs. Experimental data show a 15% increase in diastereomeric excess (de) when using 4-methoxyphenoxy derivatives .
Q. What strategies resolve contradictions in reported yields for similar oxazolidinone derivatives?
- Discrepancies often arise from variations in workup protocols. For instance, trituration vs. recrystallization can alter yields by 10–15%. A meta-analysis of 12 studies shows that polar aprotic solvents (e.g., DMF) during aldol steps improve consistency. Contradictions in stereochemical outcomes may stem from inadequate moisture control, leading to racemization .
Q. Can this compound serve as a precursor for bioactive molecules, and what modifications enhance its pharmacological profile?
- The oxazolidinone core is a known pharmacophore for antimicrobial and anti-inflammatory agents. Structure-activity relationship (SAR) studies suggest that substituting the 4-methoxyphenoxy group with fluorine or hydroxyl groups improves membrane permeability (logP reduction by 0.5–1.0 units). In vitro assays show moderate inhibition of COX-2 (IC = 12 µM), but further optimization is needed .
Q. What computational models predict the compound’s solid-state packing and solubility?
- Molecular dynamics simulations using force fields (e.g., AMBER) correlate with X-ray data, showing that benzyl group orientation minimizes steric clashes. Hansen solubility parameters predict optimal solubility in THF (δ = 18.2 MPa) or DCM (δ = 20.3 MPa), validated experimentally with 25 mg/mL solubility in DCM at 25°C .
Methodological Considerations
- Safety : Use NIOSH-approved P95 respirators and nitrile gloves during synthesis due to potential respiratory sensitization (GHS Category 2) .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve ambiguities in bond angles or torsion strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
